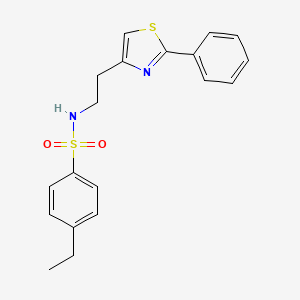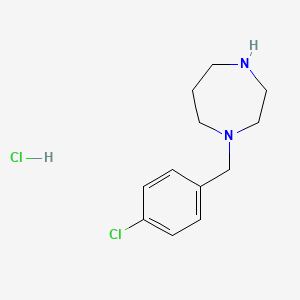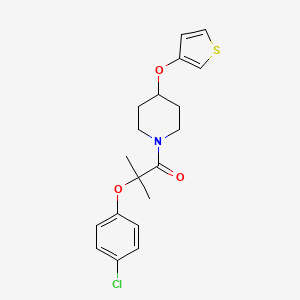![molecular formula C20H19N3O3 B2392942 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941917-88-0](/img/structure/B2392942.png)
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as MPO, is a synthetic compound that has been extensively researched for its potential in various scientific applications. MPO is a pyrrolidinone derivative, and its chemical structure is shown below:
Mechanism of Action
The exact mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and to bind to the dopamine transporter, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has also been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has several advantages for use in lab experiments, including its high purity and stability, its ability to bind to specific receptors and enzymes, and its fluorescent properties. However, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, including:
1. Further studies on the mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, particularly its interactions with specific enzymes and receptors.
2. Development of more efficient synthesis methods for 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone to improve its yield and purity.
3. Studies on the potential use of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone as a diagnostic tool for detecting metal ions and other biomolecules.
4. Further studies on the potential use of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
5. Development of novel derivatives of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone with improved properties and efficacy.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a synthetic compound that has shown potential in various scientific applications, including as a fluorescent probe, anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has several advantages for use in lab experiments, but also has some limitations. Further research on 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesis Methods
The synthesis of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)-propionyl chloride to form the final product, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has shown potential in various scientific applications, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-3-5-14(10-13)19-21-20(26-22-19)15-11-18(24)23(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWSKWLNSGPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2392860.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)


![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)
![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)


![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

